5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound belonging to the thiazolo[4,5-d]pyridazinone family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with additional functional groups such as a fluorobenzyl and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thiazole and pyridazine precursors under controlled conditions. For instance, the reaction between 4-fluorobenzyl bromide and 2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the output and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced thiazolo[4,5-d]pyridazinone derivatives.
Substitution: Formation of substituted thiazolo[4,5-d]pyridazinone compounds.
Scientific Research Applications
5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole: Another thiazole-based compound with similar structural features but different functional groups.
Thiazolo[4,5-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridazine ring.
Benzothiazole: A simpler thiazole derivative with a benzene ring fused to the thiazole ring.
Uniqueness
5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-3-7-15(8-4-12)17-19-18(22-13(2)26-19)20(25)24(23-17)11-14-5-9-16(21)10-6-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZRLDBWGWXIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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